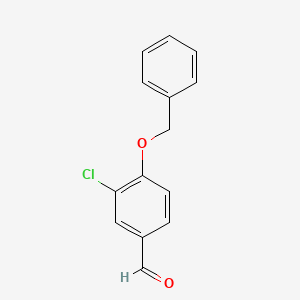

4-(Benzyloxy)-3-chlorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPGRCKILOWFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370749 | |

| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66422-84-2 | |

| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Intermediate: A Technical Guide to 4-(Benzyloxy)-3-chlorobenzaldehyde in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-chlorobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique trifunctional substitution pattern—comprising a reactive aldehyde group, a protective benzyloxy moiety, and an electron-withdrawing chloro substituent—makes it a versatile intermediate in medicinal chemistry and materials science. The aldehyde group readily participates in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, while the chloro and benzyloxy groups modulate the reactivity of the aromatic ring and offer sites for further functionalization. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 66422-84-2 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| Melting Point | 94.0 °C | [2] |

| Boiling Point | 389.1 °C | [2] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the Williamson ether synthesis, starting from the readily available 3-chloro-4-hydroxybenzaldehyde and benzyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the procedure described by Fadnavis, et al. for a similar benzylation reaction.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-Chloro-4-hydroxybenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

Procedure:

-

To a solution of 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the residue with acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) | Reference |

| 3-Chloro-4-hydroxybenzaldehyde | 1.0 | 95 | [1] |

| Benzyl Bromide | 1.1 | ||

| Potassium Carbonate | 1.5 |

Core Applications in Organic Synthesis

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular scaffolds. Key reactions include aldol condensations, Wittig reactions, and reductive aminations.

Aldol Condensation (Claisen-Schmidt Reaction)

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone (a chalcone). These chalcone derivatives are known to exhibit a wide range of biological activities.

The following is a general procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with an acetophenone derivative.[4][5]

Reaction Workflow:

Caption: Claisen-Schmidt Condensation Workflow.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled water

-

Dilute hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the desired acetophenone derivative (1 equivalent) in ethanol.

-

To this solution, add an aqueous solution of sodium hydroxide (2 M) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture for 15-30 minutes. The formation of a precipitate indicates product formation. If no precipitate forms, the mixture can be gently heated.[4]

-

Once the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~2-3.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.

-

Dry the crude product.

-

Purify the chalcone by recrystallization from ethanol.

Quantitative Data for Analogous Reactions:

| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | NaOH | Ethanol | 74.1 (pure) | [6] |

| Benzaldehyde | Acetophenone | NaOH | Ethanol | - | [7] |

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[8] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over stereochemistry in some cases.

The following protocol outlines a general procedure for the Wittig reaction between this compound and a benzyltriphenylphosphonium salt.[9][10]

Logical Relationship of Wittig Reaction:

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Benzyloxy-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. amherst.edu [amherst.edu]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 4-(Benzyloxy)-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Benzyloxy)-3-chlorobenzaldehyde, a key intermediate in organic synthesis. This document consolidates available data on its properties, spectral characteristics, and synthetic methodologies to support its application in research and development, particularly in the field of medicinal chemistry.

Core Chemical Properties

This compound is a substituted aromatic aldehyde with a molecular formula of C₁₄H₁₁ClO₂.[1][2] Its structure features a benzaldehyde ring substituted with a benzyloxy group at the C4 position and a chlorine atom at the C3 position. This substitution pattern significantly influences its reactivity and physical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1][2] |

| Molecular Weight | 246.69 g/mol | [1][3] |

| CAS Number | 66422-84-2 | [1][3] |

| IUPAC Name | This compound | |

| Melting Point | 94.0 °C | [3] |

| Boiling Point | 389.10 °C | [3] |

| Flash Point | 162.20 °C | [3] |

| Physical Form | Solid | [4] |

Solubility Profile

While specific solubility data for this compound is not extensively documented, inferences can be drawn from its structural analogue, 4-chlorobenzaldehyde. It is expected to be slightly soluble in water due to the polar carbonyl group but should exhibit good solubility in common organic solvents such as ethyl acetate, hexane, and chloroform, following the "like dissolves like" principle.[1]

Spectral Analysis

Detailed spectral data for this compound is limited in publicly accessible databases. The following sections provide available information and data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not available. However, the IR spectrum is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the aldehyde at around 1700 cm⁻¹, C-O stretching vibrations for the ether linkage, and C-Cl stretching vibrations, in addition to the aromatic C-H and C=C stretching and bending frequencies.

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound is not publicly available. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of benzaldehyde and benzyl ether structures.

Synthesis and Experimental Protocols

This compound serves as a versatile building block in organic synthesis.[3] While a specific detailed protocol for its synthesis is not widely published, a general and adaptable method can be derived from the synthesis of the closely related 4-(benzyloxy)benzaldehyde.[7][8]

General Synthetic Approach: Williamson Ether Synthesis

The most common route for the preparation of such aryl benzyl ethers is the Williamson ether synthesis. This involves the O-alkylation of the corresponding hydroxybenzaldehyde with a benzyl halide in the presence of a base.

Reaction Scheme:

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Benzyloxy-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]

- 4. 4-Benzyloxy-3-chlorobenzaldehyde, 2 g, CAS No. 66422-84-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 4-(Benzyloxy)-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(Benzyloxy)-3-chlorobenzaldehyde, a key chemical intermediate. In the absence of publicly available experimental spectral data, this document presents a robust, predicted analysis based on established spectroscopic principles and data from closely related analogues. The guide details a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and the logical framework for its structural confirmation. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is an aromatic aldehyde containing a benzyloxy and a chloro substituent on the benzene ring. Its structural features make it a versatile building block in the synthesis of more complex molecules, potentially including novel pharmaceutical agents. Accurate structural confirmation is the cornerstone of any chemical research and development program. This guide outlines the methodologies and data interpretation required for the complete structure elucidation of this compound.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 66422-84-2 | [1][2] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| Appearance | White to off-white powder | Predicted |

| Melting Point | 89-94 °C | [2] |

| Boiling Point | 389.1 ± 27.0 °C (Predicted) | [2] |

| SMILES | O=Cc1ccc(OCc2ccccc2)c(Cl)c1 |

Synthesis

A plausible and efficient method for the synthesis of this compound is via the Williamson ether synthesis, starting from 3-chloro-4-hydroxybenzaldehyde and benzyl bromide. This reaction is analogous to the synthesis of the un-chlorinated 4-(Benzyloxy)benzaldehyde.

Figure 2: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

To a solution of 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone and combine the filtrates.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Structure Elucidation by Spectroscopic Methods

The definitive structure of this compound can be elucidated through a combination of spectroscopic techniques. The following sections detail the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Figure 3: Logical workflow for structure elucidation using spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons of both rings, and the benzylic methylene protons.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | Aldehydic H |

| ~7.80 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-2) |

| ~7.70 | dd, J ≈ 8.5, 2.0 Hz | 1H | Ar-H (H-6) |

| ~7.45 - 7.30 | m | 5H | Phenyl-H of benzyl group |

| ~7.10 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-5) |

| ~5.20 | s | 2H | -O-CH₂-Ph |

-

Rationale for Predictions: The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzaldehyde ring will exhibit a characteristic splitting pattern based on their substitution. The protons of the benzyl group's phenyl ring will likely appear as a multiplet in the aromatic region. The benzylic methylene protons will be a singlet due to the absence of adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190.0 | C=O (Aldehyde) |

| ~158.0 | Ar-C (C-4, attached to -OBn) |

| ~135.5 | Ar-C (C-q, attached to -CH₂) |

| ~132.0 | Ar-C (C-1, attached to -CHO) |

| ~130.5 | Ar-CH (C-6) |

| ~129.0 | Ar-CH (Phenyl of benzyl) |

| ~128.5 | Ar-CH (Phenyl of benzyl) |

| ~127.5 | Ar-CH (Phenyl of benzyl) |

| ~127.0 | Ar-C (C-3, attached to -Cl) |

| ~125.0 | Ar-CH (C-2) |

| ~113.0 | Ar-CH (C-5) |

| ~71.0 | -O-CH₂- |

-

Rationale for Predictions: The aldehydic carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the range of 110-160 ppm, with their specific shifts influenced by the electron-donating benzyloxy group and the electron-withdrawing chloro and aldehyde groups. The benzylic methylene carbon will appear around 71 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehydic C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1500 | Strong to Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl ether) |

| ~1050 | Medium | Symmetric C-O-C stretch |

| ~820 | Strong | C-H out-of-plane bend (Substituted aromatic) |

| ~750 | Medium | C-Cl stretch |

-

Rationale for Predictions: The spectrum will be dominated by a strong carbonyl absorption around 1700 cm⁻¹. The characteristic Fermi doublet for the aldehydic C-H stretch will be visible. Strong absorptions corresponding to the aryl ether C-O bond and aromatic C=C bonds are also expected.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 246/248 | [M]⁺ (Molecular ion peak with isotopic pattern for one chlorine) |

| 245/247 | [M-H]⁺ |

| 217/219 | [M-CHO]⁺ |

| 155 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion - base peak) |

-

Rationale for Predictions: The molecular ion peak should be observable with a characteristic M+2 peak at approximately one-third the intensity of the M peak, confirming the presence of one chlorine atom. The most prominent fragmentation pathway is expected to be the cleavage of the benzylic C-O bond, leading to the highly stable tropylium ion at m/z 91, which will likely be the base peak. Loss of the formyl group is another expected fragmentation.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, in conjunction with a plausible synthetic pathway, provides a robust framework for the unequivocal structure elucidation of this compound. This technical guide serves as a foundational document for researchers, enabling them to anticipate the spectroscopic characteristics of this compound and providing a detailed protocol for its synthesis and characterization. The methodologies and predictive data presented herein are essential for ensuring the identity and purity of this valuable chemical intermediate in research and development settings.

References

An In-depth Technical Guide to 4-(Benzyloxy)-3-chlorobenzaldehyde

CAS Number: 66422-84-2

This technical guide provides a comprehensive overview of 4-(benzyloxy)-3-chlorobenzaldehyde, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, reactivity, and applications.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁ClO₂ | [2] |

| Molecular Weight | 246.69 g/mol | [2] |

| Melting Point | 89-94 °C | [2][3][4] |

| Boiling Point | 389.1 °C (Predicted) | [2][3] |

| Density | 1.247 g/cm³ (Predicted) | [3] |

| Flash Point | 162.2 °C | [2] |

| Physical Form | Powder/Solid | [3][5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3][5] |

Synthesis

The primary route for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with a suitable benzylating agent, such as benzyl bromide, in the presence of a base.[1][6]

Caption: Synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis)

The following is a representative experimental protocol adapted from the synthesis of the analogous compound, 4-(benzyloxy)benzaldehyde.[7] Researchers should optimize the conditions for the specific chlorinated substrate.

Materials:

-

3-Chloro-4-hydroxybenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Saturated sodium chloride solution

-

5% Sodium hydroxide solution

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve 3-chloro-4-hydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Add benzyl bromide and anhydrous potassium carbonate to the solution.

-

Reflux the mixture for several hours (e.g., 14 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

After the reaction is complete, filter off the potassium carbonate and wash the residue with ethyl acetate.[7]

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[7]

-

Dissolve the resulting residue in diethyl ether.[7]

-

Wash the ether solution sequentially with a saturated sodium chloride solution, a 5% sodium hydroxide solution, and finally with distilled water.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield colorless crystals.[7]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of similar compounds, the expected spectral characteristics are outlined below.

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (around 9.8-10.0 ppm), the aromatic protons of both the benzaldehyde and benzyl rings (typically in the range of 6.9-7.9 ppm), and a characteristic singlet for the benzylic methylene protons (-CH₂-) around 5.1-5.3 ppm.

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (around 190 ppm). Aromatic carbons would appear in the 110-160 ppm region, and the benzylic carbon would be expected around 70 ppm.

IR Spectroscopy: The infrared spectrum should display a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group in the region of 1680-1705 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic rings and the aldehyde, and C-O stretching of the ether linkage.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzaldehydes include the loss of the aldehydic proton and the loss of the carbonyl group.

Reactivity and Applications

This compound is a versatile chemical intermediate used in the synthesis of more complex molecules.[2] Its reactivity is primarily centered around the aldehyde functional group and the aromatic ring.

Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reduction: The aldehyde can be reduced to a primary alcohol.

-

Carbon-Carbon Bond Formation: It can participate in various reactions to form new carbon-carbon bonds, such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions.

Reactions of the Aromatic Ring:

-

Electrophilic Aromatic Substitution: The benzyloxy group is an activating, ortho-, para-directing group, influencing the regioselectivity of electrophilic substitution reactions on the benzaldehyde ring.

Caption: Key reactions of this compound.

A significant application of this compound is in the synthesis of the SGLT2 inhibitor, Ertugliflozin , a drug used for the treatment of type 2 diabetes mellitus.[8] It serves as a key building block for the construction of the drug's core structure.

Safety Information

This compound is associated with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: A range of precautionary statements apply, including P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), and P280 (Wear protective gloves/eye protection/face protection).[9]

It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles. For more detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.[6][9]

References

- 1. 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde | 1709785-15-8 | Benchchem [benchchem.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Benzyloxy-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 66422-84-2 [sigmaaldrich.com]

An In-depth Technical Guide on the Potential Biological Activity of 4-(Benzyloxy)-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-3-chlorobenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug discovery. While direct biological data for this specific compound is limited in current literature, analysis of structurally similar molecules, particularly its close analogue 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde, reveals a promising profile as a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3). This enzyme is a key target in cancer therapy, particularly in targeting cancer stem cells. This technical guide provides a comprehensive overview of the known biological activities of closely related benzyloxybenzaldehyde derivatives, detailed experimental protocols for relevant biological assays, and potential signaling pathways involved. The information presented aims to serve as a valuable resource for researchers investigating the therapeutic potential of this chemical scaffold.

Introduction

Substituted benzaldehydes are a versatile class of compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. The unique combination of a benzyloxy group at the 4-position and a chlorine atom at the 3-position of the benzaldehyde ring in this compound (CAS: 66422-84-2) suggests its potential for diverse pharmacological activities. This guide focuses on the potential biological activities of this compound, drawing insights from studies on its close structural analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 66422-84-2 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents |

Potential Biological Activity: Insights from Structural Analogues

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibition

A study by Al-Mulla et al. (2021) investigated a series of benzyloxybenzaldehyde derivatives as selective inhibitors of ALDH1A3. One of the most potent compounds identified was 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16) , a close structural analogue of this compound.

ALDH1A3 is a critical enzyme in the retinoic acid signaling pathway and is overexpressed in various cancers, where it is considered a marker for cancer stem cells and is associated with poor prognosis. Selective inhibition of ALDH1A3 is therefore a promising strategy for cancer therapy.

Quantitative Data:

The inhibitory activity and cytotoxicity of ABMM-16 are summarized in Table 2.

| Compound | Target | IC₅₀ (µM) | Cell Lines | Cytotoxicity | Reference |

| 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16) | ALDH1A3 | 1.29 | A549, H1299 | No significant cytotoxicity observed |

This data suggests that the benzyloxybenzaldehyde scaffold, particularly with a chloro-substitution on the benzyl ring, is a promising starting point for the development of selective ALDH1A3 inhibitors with a favorable safety profile.

Anticancer Activity of Benzyloxybenzaldehyde Derivatives

A separate study on a series of benzyloxybenzaldehyde derivatives demonstrated significant anticancer activity against the human leukemia cell line HL-60. While this study did not specifically include this compound, it highlights the general potential of this class of compounds as anticancer agents. The observed mechanism of action involved the induction of apoptosis and cell cycle arrest.

Tyrosinase Inhibition

Research on 4-substituted benzaldehydes has indicated their potential as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This suggests that this compound could be explored for applications in dermatology, particularly in the treatment of hyperpigmentation disorders. However, experimental verification is required.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate further research.

Synthesis of Benzyloxybenzaldehyde Derivatives

A general procedure for the synthesis of 4-(benzyloxy)-substituted benzaldehydes involves the Williamson ether synthesis.

Materials:

-

Substituted 4-hydroxybenzaldehyde

-

Benzyl bromide or benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve the substituted 4-hydroxybenzaldehyde in DMF.

-

Add potassium carbonate to the solution.

-

Add the corresponding benzyl halide dropwise while stirring.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

ALDH1A3 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of ALDH1A3.

Materials:

-

Recombinant human ALDH1A3 enzyme

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Aldehyde substrate (e.g., benzaldehyde)

-

Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

In a 96-well black microplate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the ALDH1A3 enzyme to each well.

-

Add NAD⁺ to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the aldehyde substrate.

-

Immediately measure the increase in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time.

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, H1299)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Visual representations of the potential mechanism of action and experimental workflows are provided below using Graphviz (DOT language).

Caption: Proposed mechanism of action via ALDH1A3 inhibition.

References

A Technical Guide to 4-(Benzyloxy)-3-chlorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-chlorobenzaldehyde is a substituted aromatic aldehyde that serves as a key chemical intermediate and versatile building block in organic synthesis.[1] Its structure, featuring a reactive aldehyde group, a protective benzyloxy moiety, and a chlorine substituent, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the chloro and benzyloxy groups influences the electronic properties and reactivity of the benzaldehyde core, allowing for selective transformations and the construction of diverse molecular scaffolds. This guide provides a comprehensive survey of the available literature on this compound, detailing its synthesis, physicochemical properties, and its emerging role in the development of novel therapeutic agents.

Physicochemical and Spectral Data

The properties of this compound have been reported across various chemical suppliers and databases. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 66422-84-2 | [1][2] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [2] |

| Molecular Weight | 246.69 g/mol | [1][2] |

| Appearance | Solid powder | - |

| Melting Point | 89-94 °C | [1] |

| Boiling Point | 389.1 °C (Predicted) | [1] |

| Flash Point | 162.2 °C | [1] |

| Purity | ≥95% | - |

Table 2: Representative Spectroscopic Data for this compound

Note: As specific experimental spectra for the title compound are not widely published, the following data are representative, based on the analysis of closely related analogs such as 4-(benzyloxy)benzaldehyde and other substituted chlorobenzaldehydes.[3][4][5][6]

| Technique | Expected Chemical Shifts (δ) / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | ~ 9.8-9.9 ppm (s, 1H, -CHO) ~ 7.8-7.9 ppm (d, 1H, Ar-H) ~ 7.7-7.8 ppm (dd, 1H, Ar-H) ~ 7.3-7.5 ppm (m, 5H, Ar-H of benzyl) ~ 7.1-7.2 ppm (d, 1H, Ar-H) ~ 5.2 ppm (s, 2H, -OCH₂-) |

| ¹³C NMR (CDCl₃, 101 MHz) | ~ 191 ppm (C=O) ~ 160 ppm (C-O) ~ 135 ppm (C-Cl) ~ 130-135 ppm (Quaternary Ar-C) ~ 127-129 ppm (Ar-C of benzyl) ~ 112-130 ppm (Ar-C) ~ 71 ppm (-OCH₂-) |

| IR (KBr, cm⁻¹) | ~ 3050-3100 (C-H, aromatic) ~ 2850, 2750 (C-H, aldehyde) ~ 1690-1700 (C=O, aldehyde) ~ 1580-1600 (C=C, aromatic) ~ 1250 (C-O, ether) ~ 750-850 (C-Cl) |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a weak base. The following protocol is adapted from a highly analogous procedure for the synthesis of 4-(benzyloxy)benzaldehyde, which achieved an 87.4% yield.[7]

Experimental Procedure:

-

Reagents Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-chloro-4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5-3.0 eq.), and a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.05 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for ethanol) or ~70 °C (for DMF) and maintain for 4-14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the residue with the solvent used in the reaction.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting crude product in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, 5% sodium hydroxide solution (to remove any unreacted starting phenol), and finally with a saturated sodium chloride (brine) solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol to yield this compound as a solid.

Application in Chalcone Synthesis (Claisen-Schmidt Condensation)

This compound is an ideal substrate for the Claisen-Schmidt condensation reaction to form chalcones, which are important scaffolds in medicinal chemistry. This protocol is based on established methods for reacting benzyloxybenzaldehydes with acetophenones.

Experimental Procedure:

-

Reactant Solution: Dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol in a flask.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as 10% sodium hydroxide (NaOH), with vigorous stirring.

-

Reaction: Allow the mixture to stir at room temperature overnight. The formation of a solid precipitate often indicates product formation.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude chalcone from a suitable solvent, typically ethanol, to obtain the pure product.

Applications in Drug Discovery and Organic Synthesis

While this compound is primarily a synthetic intermediate, its derivatives are actively being explored for therapeutic applications, particularly in oncology.

Precursor to Aldehyde Dehydrogenase (ALDH) Inhibitors

Aldehyde dehydrogenase (ALDH) enzymes, especially the ALDH1A3 isoform, are overexpressed in various cancers and are linked to cancer stem cells and chemoresistance. Benzyloxybenzaldehyde derivatives have been designed and synthesized as potent and selective inhibitors of ALDH1A3. These inhibitors function by targeting the enzyme's active site, thereby interfering with its role in cellular detoxification and retinoic acid signaling. Although this compound itself has not been reported as a direct inhibitor, its scaffold is crucial for creating libraries of potential drug candidates. The aldehyde group provides a reactive handle for derivatization to explore structure-activity relationships.

Building Block for Anticancer Agents

Studies on related 2-(benzyloxy)benzaldehyde derivatives have demonstrated significant anticancer activity against cell lines such as HL-60 (human leukemia). These compounds were found to induce apoptosis (programmed cell death) and cause cell cycle arrest, key mechanisms for effective anticancer agents. This suggests that the benzyloxybenzaldehyde scaffold, including the 4-benzyloxy-3-chloro isomer, is a promising starting point for the development of new antineoplastic drugs.

Conclusion

This compound is a valuable and accessible chemical intermediate with significant potential for application in drug discovery and fine chemical synthesis. Its straightforward synthesis via Williamson etherification allows for its ready availability for further chemical modification. While direct biological activity data for the title compound is limited, its utility as a precursor for synthesizing potent ALDH inhibitors and other anticancer compounds underscores its importance for researchers in medicinal chemistry. The detailed protocols and compiled data in this guide serve as a foundational resource for scientists looking to utilize this versatile building block in their research endeavors.

References

- 1. 4-Benzyloxy-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Chlorobenzaldehyde(104-88-1) 13C NMR [m.chemicalbook.com]

- 6. 4-Benzyloxybenzaldehyde(4397-53-9) 13C NMR [m.chemicalbook.com]

- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Building Block: A Technical Guide to 4-(Benzyloxy)-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-chlorobenzaldehyde, a halogenated aromatic aldehyde, stands as a crucial intermediate in the landscape of organic synthesis. Its unique trifunctional structure—comprising a reactive aldehyde group, a protective benzyloxy moiety, and a directing chloro substituent—renders it a valuable scaffold for the construction of complex molecules, particularly in the realm of medicinal chemistry. This technical guide delves into the discovery, history, and key experimental protocols associated with this compound, providing a comprehensive resource for professionals in drug development and chemical research.

While a singular "discovery" event for this compound is not prominently documented in scientific literature, its existence is a logical consequence of the advancement of synthetic organic chemistry. The primary route to its synthesis, the Williamson ether synthesis, has been a cornerstone of organic chemistry since the mid-19th century. The availability of its key precursors, 3-chloro-4-hydroxybenzaldehyde and benzyl bromide, paved the way for its inevitable synthesis as chemists explored the derivatization of substituted phenols.

Physicochemical Properties

This compound is a solid at room temperature with properties that make it a stable and useful intermediate in multi-step syntheses.

| Property | Value |

| CAS Number | 66422-84-2[1][2] |

| Molecular Formula | C₁₄H₁₁ClO₂[1][2] |

| Molecular Weight | 246.69 g/mol [1][2] |

| Melting Point | 94.0 °C[2] |

| Boiling Point | 389.1 °C[2] |

| Flash Point | 162.2 °C[2] |

The Cornerstone of Synthesis: The Williamson Ether Synthesis

The most common and historically significant method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical principles for the Williamson ether synthesis.

Materials:

-

3-Chloro-4-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium chloride solution

-

5% Sodium hydroxide solution

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, a mixture of 3-chloro-4-hydroxybenzaldehyde (1 equivalent), benzyl bromide (1.0-1.1 equivalents), and anhydrous potassium carbonate (2-3 equivalents) in ethanol is refluxed for 12-16 hours.

-

After cooling to room temperature, the solid potassium carbonate is removed by filtration. The filter cake is washed with ethyl acetate.

-

The combined filtrate and washes are concentrated under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in diethyl ether or ethyl acetate.

-

The organic solution is washed sequentially with a 5% sodium hydroxide solution, distilled water, and a saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield colorless crystals of this compound.

Logical Flow of Synthesis

The synthesis of this compound is a straightforward process rooted in fundamental organic reactions. The logical workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps if required. The aldehyde functionality is a key handle for a variety of chemical transformations, including:

-

Reductive amination: To form substituted benzylamines.

-

Wittig reaction: To form alkenes.

-

Aldol condensation: To form α,β-unsaturated ketones (chalcones).

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the corresponding alcohol.

A notable application of structurally similar compounds is in the development of inhibitors for various enzymes. For instance, benzyloxybenzaldehyde derivatives have been investigated as potential therapeutic agents. The core structure of this compound provides a scaffold that can be elaborated to target specific biological pathways.

A related compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, has been identified as a key intermediate in the synthesis of Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3] This highlights the importance of this class of substituted benzaldehydes in the development of modern pharmaceuticals.

Signaling Pathway Relationship

As a synthetic intermediate, this compound is not directly involved in biological signaling pathways. Instead, it is a precursor to molecules that may be designed to interact with such pathways. The logical relationship is that the intermediate is used to synthesize a final active pharmaceutical ingredient (API) which then modulates a biological target.

Caption: Role of the intermediate in the drug discovery pipeline.

Conclusion

This compound is a testament to the power of fundamental organic synthesis. While its discovery was not a singular event, its utility as a versatile and valuable intermediate is undeniable. Its straightforward synthesis, coupled with the reactivity of its functional groups, has cemented its place in the toolbox of medicinal chemists and researchers. As the quest for novel therapeutics continues, the strategic application of such well-defined building blocks will remain paramount in the efficient construction of the next generation of pharmaceuticals.

References

The Synthetic Versatility of 4-(Benzyloxy)-3-chlorobenzaldehyde: A Technical Guide for Chemical and Pharmaceutical Development

For Immediate Release

Shanghai, China – December 30, 2025 – 4-(Benzyloxy)-3-chlorobenzaldehyde stands as a pivotal intermediate in synthetic chemistry, offering a versatile scaffold for the construction of complex molecular architectures. Its unique combination of a reactive aldehyde, a sterically influencing chlorine atom, and a stable benzyloxy protecting group makes it a valuable building block, particularly in the realms of medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its synthesis, key synthetic transformations, and its role in the development of bioactive compounds, tailored for researchers, scientists, and drug development professionals.

Core Properties and Synthesis

This compound is a solid chemical intermediate characterized by the physical and chemical properties summarized below.

| Property | Value |

| CAS Number | 66422-84-2 |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| Molecular Weight | 246.69 g/mol |

| Melting Point | 94.0 °C |

| Boiling Point | 389.1 °C |

| Flash Point | 162.2 °C |

The most common and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a weak base, such as potassium carbonate.

Experimental Protocol: Synthesis of this compound

A high-yield synthesis of this compound can be achieved as follows[1]:

-

Reaction Setup: To a solution of 3-chloro-4-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone or DMF), add potassium carbonate (1.5 equivalents).

-

Addition of Benzyl Bromide: To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.

This procedure has been reported to achieve a yield of up to 95%[1].

Key Synthetic Transformations

The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of a diverse range of molecular scaffolds.

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and other biologically active heterocyclic compounds. They are readily synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative.

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

| 4-(Benzyloxy)benzaldehyde | Acetophenone | NaOH | Ethanol | Moderate to Good | [2][3] |

| 4-Chlorobenzaldehyde | Acetophenone | NaOH | None (Grinding) | High | [4] |

-

Reaction Setup: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask. Cool the mixture in an ice bath.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining a low temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into ice water and acidify with dilute HCl.

-

Isolation: Collect the precipitated chalcone by vacuum filtration, wash with cold water, and recrystallize from ethanol[5].

Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. This reaction can be employed to synthesize stilbene derivatives from this compound, which are of interest for their potential pharmacological activities[6][7].

| Aldehyde | Wittig Reagent | Base | Solvent | Product | Isomer Ratio (E/Z) |

| 4-(Hexyloxy)benzaldehyde | Benzyltriphenylphosphonium chloride | NaOMe | Methanol | 4-Hexyloxystilbene | Major (E) |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | Ethyl cinnamate | Predominantly (E) |

-

Ylide Generation: In a dry flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 eq) in an anhydrous solvent like THF or methanol. Add a strong base such as sodium methoxide or n-butyllithium and stir to form the deep red phosphorus ylide.

-

Aldehyde Addition: Add a solution of this compound (1.0 eq) in the same solvent to the ylide solution.

-

Reaction: Allow the reaction to proceed at room temperature. The disappearance of the red color indicates the consumption of the ylide. Monitor by TLC.

-

Work-up: Quench the reaction and remove the solvent. The crude product is a mixture of the stilbene isomers and triphenylphosphine oxide.

-

Purification: Purify the stilbene derivative by column chromatography on silica gel to separate it from the phosphine oxide byproduct and to potentially separate the E and Z isomers[6].

Applications in Medicinal Chemistry

The scaffold of this compound is a valuable starting point for the synthesis of molecules with potential therapeutic applications, notably in cancer and neurodegenerative diseases.

Anticancer Activity of Derivatives

Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity. Studies on the HL-60 human leukemia cell line have shown that certain benzyloxybenzaldehyde derivatives can induce apoptosis and cause cell cycle arrest at the G2/M phase[8][9]. The proposed mechanism involves the disruption of the mitochondrial membrane potential, leading to the activation of apoptotic pathways.

Precursor for BACE-1 Inhibitors

The inhibition of β-secretase (BACE-1) is a key therapeutic strategy for the treatment of Alzheimer's disease, as it reduces the production of amyloid-β peptides. The 4-(benzyloxy)phenyl moiety is a core component in the design of some BACE-1 inhibitors. A synthetic route to 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives, which have shown BACE-1 inhibitory activity, has been described[10]. While the original synthesis starts from a different precursor, a plausible synthetic pathway can be envisioned starting from this compound.

This hypothetical pathway would involve the conversion of the aldehyde to a different functional group, such as a nitro group, followed by reduction to an amine and subsequent elaboration to the final inhibitor scaffold. This highlights the utility of this compound as a versatile starting material for the synthesis of complex drug candidates.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 4-(Benzyloxy)-3-chlorobenzaldehyde: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-chlorobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure, featuring a benzyloxy group, a chlorine atom, and a reactive aldehyde functionality, presents multiple opportunities for synthetic modification to generate a diverse library of derivatives. The benzyloxy moiety can influence lipophilicity and molecular interactions, while the chlorine atom can modulate the electronic properties and metabolic stability of the resulting compounds. The aldehyde group provides a convenient handle for the construction of various pharmacologically important classes of molecules, including chalcones, Schiff bases, and other heterocyclic systems.

Derivatives of benzyloxybenzaldehyde have demonstrated a wide range of biological activities, including significant anticancer and antimicrobial properties. For instance, various benzyloxybenzaldehyde derivatives have been shown to exhibit potent cytotoxic effects against cancer cell lines such as HL-60, inducing apoptosis and cell cycle arrest.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of derivatives of this compound, offering detailed experimental protocols and data to facilitate further research and development in this promising area.

Synthesis of Derivatives

The aldehyde functionality of this compound is the primary site for derivatization, allowing for the synthesis of a variety of compounds through reactions such as condensation and cyclization.

Synthesis of this compound thiosemicarbazone

Thiosemicarbazones are a well-known class of compounds with a broad spectrum of biological activities. The synthesis of this compound thiosemicarbazone is a straightforward condensation reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in warm ethanol. To this solution, add a solution of thiosemicarbazide (1.1 eq) in a minimal amount of warm water.

-

Reaction Conditions: Add a few drops of concentrated sulfuric acid as a catalyst and reflux the mixture for 3-4 hours.

-

Work-up and Purification: After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether. The crude product is recrystallized from ethanol to yield the pure this compound thiosemicarbazone.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for their diverse pharmacological properties. They can be readily synthesized from this compound through a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone.

Experimental Protocol for the Synthesis of (E)-3-(4-(benzyloxy)-3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol (20 mL).

-

Reaction Initiation: To the stirred solution, add an aqueous solution of potassium hydroxide (40%) dropwise at room temperature.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl. The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried. The crude chalcone is purified by recrystallization from ethanol.

Synthesis of Schiff Bases

Schiff bases, characterized by an azomethine group (-C=N-), are another class of compounds with significant biological activities. They are formed by the condensation of a primary amine with an aldehyde.

Experimental Protocol for the Synthesis of (E)-N-((4-(benzyloxy)-3-chlorophenyl)methylene)-4-fluoroaniline:

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask. Add 4-fluoroaniline (1.0 eq) to this solution.

-

Reaction Conditions: Add a catalytic amount of glacial acetic acid to the mixture and reflux for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The solid product that crystallizes out is filtered, washed with cold ethanol, and dried under vacuum. Recrystallization from ethanol can be performed for further purification.

Data Presentation

Table 1: Physicochemical Properties of this compound Derivatives

| Compound ID | Derivative Type | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | Thiosemicarbazone | C₁₅H₁₄ClN₃OS | 319.81 | ~85 | N/A |

| 2 | Chalcone | C₂₃H₁₉ClO₃ | 390.85 | ~80 | N/A |

| 3 | Schiff Base | C₂₁H₁₇ClFNO | 365.82 | ~90 | N/A |

N/A: Data not available in the searched literature.

Table 2: Spectroscopic Data for this compound Derivatives

| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| 1 | (DMSO-d₆, 300 MHz): δ 11.3 (s, 1H, NH), 8.1 (s, 1H, NH₂), 8.0 (s, 1H, CH=N), 7.6-7.3 (m, 8H, Ar-H), 5.2 (s, 2H, OCH₂)[3] | N/A | [M+H]⁺: 320.06 |

| 2 | Hypothetical: (CDCl₃, 400 MHz): δ 8.0 (d, 2H), 7.8 (d, 1H, J=15.6 Hz, COCH=), 7.6-7.3 (m, 8H, Ar-H), 7.0 (d, 2H), 5.2 (s, 2H, OCH₂), 3.9 (s, 3H, OCH₃) | Hypothetical: δ 189.0, 163.0, 160.0, 143.0, 136.0, 131.0, 130.0, 129.0, 128.5, 128.0, 127.0, 122.0, 115.0, 114.0, 71.0, 55.5 | [M+H]⁺: 391.10 |

| 3 | Hypothetical: (CDCl₃, 400 MHz): δ 8.5 (s, 1H, CH=N), 7.8-7.1 (m, 12H, Ar-H), 5.2 (s, 2H, OCH₂) | Hypothetical: δ 161.0, 158.0, 136.0, 130.0, 129.0, 128.8, 128.2, 122.0, 116.0, 115.0, 71.0 | [M+H]⁺: 366.10 |

Note: NMR data for compounds 2 and 3 are hypothetical and based on characteristic chemical shifts for similar structures.

Biological Activities and Signaling Pathways

While specific biological data for a wide range of derivatives of this compound is limited in the current literature, the broader class of benzyloxybenzaldehyde derivatives has shown significant promise, particularly in oncology.

Anticancer Activity

Several studies have reported the anticancer activity of benzyloxybenzaldehyde derivatives against various cancer cell lines, with the human promyelocytic leukemia (HL-60) cell line being a notable example.[1][2] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[1][2] These effects are frequently associated with the disruption of the mitochondrial membrane potential.[1][2]

Hypothesized Signaling Pathway for Apoptosis Induction:

Based on the observed loss of mitochondrial membrane potential, a plausible mechanism of action involves the intrinsic apoptotic pathway. The derivative could induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. This, in turn, activates the caspase cascade, ultimately leading to programmed cell death.

References

An In-depth Technical Guide on the Putative Mechanisms of Action of 4-(Benzyloxy)-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-3-chlorobenzaldehyde is a synthetic aromatic aldehyde with a chemical structure suggestive of potential biological activity. While direct and extensive mechanism of action studies on this specific molecule are not widely published, a comprehensive analysis of structurally related benzyloxybenzaldehyde derivatives allows for the formulation of a putative mechanistic framework. This technical guide consolidates the available data on these related compounds to hypothesize the primary mechanisms of action for this compound, focusing on its potential as an anticancer agent. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3). This document provides a detailed overview of these potential pathways, relevant quantitative data from analogous compounds, and detailed experimental protocols for investigating these activities.

Introduction

Benzaldehyde and its derivatives have long been investigated for their therapeutic potential, including anticancer properties[1]. The benzyloxy moiety, in particular, has been incorporated into various molecular scaffolds to enhance biological activity[2]. The subject of this guide, this compound, features a benzaldehyde core, a benzyloxy group at the 4-position, and a chlorine atom at the 3-position. This combination of functional groups suggests that it may interact with specific biological targets, leading to defined cellular outcomes. Based on studies of structurally similar molecules, this guide will explore the likely signaling pathways and molecular interactions through which this compound may exert its effects.

Hypothesized Mechanisms of Action

Based on the biological activities of structurally related benzyloxybenzaldehyde derivatives, two primary mechanisms of action are proposed for this compound:

-

Induction of Apoptosis and Cell Cycle Arrest: A compelling body of evidence suggests that benzyloxybenzaldehyde derivatives can induce programmed cell death (apoptosis) and halt cell proliferation by arresting the cell cycle in cancer cells[2][3].

-

Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3): Several benzyloxybenzaldehyde analogs have been identified as potent and selective inhibitors of ALDH1A3, an enzyme implicated in cancer stem cell survival and chemoresistance[4][5].

A secondary, less probable mechanism based on more structurally distant analogs involves the modulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[6].

Induction of Apoptosis and Cell Cycle Arrest

Studies on a series of benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxic effects against human promyelocytic leukemia (HL-60) cells. The observed anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase[2][3]. This is often associated with a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway[2][3].

Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)

ALDH1A3 is a member of the aldehyde dehydrogenase superfamily and is overexpressed in various cancers. Its activity is associated with cancer stem cell maintenance and resistance to chemotherapy[4]. Structurally similar compounds to this compound, such as 4-((4-Chlorobenzyl)oxy)benzaldehyde, have been shown to be potent and selective inhibitors of ALDH1A3[4][5].

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of benzyloxybenzaldehyde derivatives that are structurally related to this compound.

Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

| Compound | Activity (at 1-10 µM) | Reference |

| 2-(Benzyloxy)benzaldehyde | Significant | [2][3] |

| 2-(Benzyloxy)-5-chlorobenzaldehyde | Significant | [2][3] |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde | Significant | [2][3] |

| 2-[(4-chlorobenzyl)oxy]benzaldehyde | Significant | [2][3] |

Table 2: ALDH1A3 Inhibitory Activity of Benzyloxybenzaldehyde Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| 4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15) | ALDH1A3 | 0.23 | [4][5] |

| 4-((4-Methylbenzyl)oxy)benzaldehyde (ABMM-16) | ALDH1A3 | 1.29 | [4][5] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to investigate the hypothesized mechanisms of action of this compound.

Cell Viability Assessment (MTT Assay)

This assay determines the effect of the compound on cell viability.

Protocol:

-

Cell Plating: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This method quantifies apoptosis and determines the cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases and to quantify the sub-G1 peak, which is indicative of apoptotic cells[1][7][8][9][10].

Western Blot Analysis for Apoptosis-Related Proteins

This technique detects changes in the expression of key proteins involved in apoptosis.

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[11][12][13][14].

ALDH1A3 Inhibition Assay

This fluorescence-based assay measures the inhibitory effect of the compound on ALDH1A3 activity.

Protocol:

-

Assay Preparation: In a 384-well plate, add the test compound, a positive control (e.g., DEAB), and a negative control (DMSO).

-

Enzyme Addition: Add a solution containing recombinant human ALDH1A3 enzyme and NAD⁺ to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation: Add the substrate (e.g., retinaldehyde) to start the reaction.

-

Kinetic Reading: Immediately measure the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time in a fluorescence plate reader[15][16].

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC₅₀ value for the compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, a strong hypothesis can be formulated based on the activities of structurally analogous compounds. The available data strongly suggest that this compound is likely to exhibit anticancer properties through the induction of apoptosis and cell cycle arrest, and potentially through the inhibition of ALDH1A3. The experimental protocols provided in this guide offer a robust framework for validating these hypothesized mechanisms and further elucidating the therapeutic potential of this compound. Future research should focus on conducting these detailed mechanistic studies to confirm these putative actions and to explore the full pharmacological profile of this promising compound.

References

- 1. wp.uthscsa.edu [wp.uthscsa.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 6. Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. benchchem.com [benchchem.com]

- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde from Benzyl Bromide: An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 4-(benzyloxy)-3-chlorobenzaldehyde, a valuable intermediate in drug discovery and organic synthesis. The protocol details the Williamson ether synthesis of this compound from 3-chloro-4-hydroxybenzaldehyde and benzyl bromide. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visualizations to ensure reproducible and efficient synthesis.

Introduction